1,3,6-Naphthalenetrisulfonic acid, sodium salt

Dye intermediate synthesis Azo dye manufacturing H-acid production

Sourcing the correct naphthalene trisulfonate isomer is critical for dye synthesis; the 1,3,5-isomer is inert in the H-acid pathway, leading to batch failures. This product is predominantly the 1,3,6-isomer (≥90%), the mandatory starting material for Koch acid and H-acid. - Direct precursor to H-acid, the essential coupling component for azo dyes. - High aqueous solubility (~600 g/L at 20°C) ensures efficient handling in industrial processes. - Also functions as a diazo stabilizer and an HPLC column test probe for method development.

Molecular Formula C10H5O9S3-3
Molecular Weight 365.3 g/mol
CAS No. 19437-42-4
Cat. No. B094074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Naphthalenetrisulfonic acid, sodium salt
CAS19437-42-4
Synonyms1,3,6-naphthalenetrisulfonate
1,3,6-NTS
Molecular FormulaC10H5O9S3-3
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
InChIInChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3
InChIKeyZPBSAMLXSQCSOX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Naphthalenetrisulfonic Acid Sodium Salt: Identity & Class


1,3,6-Naphthalenetrisulfonic acid, sodium salt (CAS 19437-42-4) is a highly water-soluble, multi-sulfonated aromatic compound belonging to the naphthalene sulfonate class [1]. Commercially supplied as a hydrate and typically a mixture of positional isomers with the 1,3,6-substitution pattern predominating (≥90% purity by difference), it serves as a critical intermediate in the production of high-volume azo dyes and as a specialty reagent in biomedical research . Its three sulfonate groups confer extreme hydrophilicity (aqueous solubility ~600 g/L at 20°C), strong acidity, and a pronounced polyanionic character that underpins its differentiated performance across multiple technical applications .

Isomer composition 1,3,6- positional isomer content ≥90% reported; critical for downstream synthesis routes
Polyanion solubility Extreme water solubility supports high-concentration aqueous workflows and formulations
Multi-role scaffold Serves as dye intermediate, HPLC probe, and research-grade biological probe scaffold

Irreplaceability of 1,3,6-Naphthalenetrisulfonic Acid Sodium Salt


Naphthalene sulfonic acids are not interchangeable commodities. The number and ring-position of sulfonate groups directly control molecular dipole moment, aqueous solubility, chromatographic retention, and biological target engagement [1]. For instance, the 1,3,6-isomer is the exclusive precursor to Koch acid (1-amino-3,6,8-naphthalenetrisulfonic acid) and subsequently H-acid, the cornerstone intermediate for azo dyes—the 1,3,5-isomer cannot enter this pathway [2]. Substituting a disulfonic acid (e.g., 1,5-naphthalenedisulfonate) for the trisulfonate results in a ~6-fold loss in water solubility, altered chromatographic selectivity, and loss of the polyanionic charge density required for diazo stabilization and protein binding applications . The quantitative evidence below maps exactly where these differences become decision-critical for procurement.

Positional isomer 1,3,5-isomer cannot enter Koch/H-acid pathway; mixed-isomer lots may abort synthetic yields
Sulfonation degree Disulfonate analogs exhibit ~6–13× lower solubility and reduced polyanionic charge density
Biological probe mismatch Mono-/disulfonates lack the charge geometry for PKC-ζ or aFGF target engagement reported for trisulfonate scaffold

Performance Evidence vs. Closest Analogs


H-Acid Synthesis: Exclusive 1,3,6-Isomer Role

The 1,3,6-naphthalenetrisulfonic acid isomer is the sole precursor to 1-amino-3,6,8-naphthalenetrisulfonic acid (Koch acid) and 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), the most important intermediates for azo dye synthesis. Under industrial sulfonation conditions, the isomer distribution from naphthalene yields 78% 1,3,6-trisulfonic acid versus only 12% combined 1,3,5- and 1,3,7-trisulfonic acids . Nitration at the 8-position—required to produce Koch acid—is geometrically possible only on the 1,3,6-isomer because the 8-position peri to the 1-sulfonate group is activated for electrophilic substitution; the 1,3,5-isomer lacks this spatial arrangement and cannot produce H-acid [1]. Procurement of the 1,3,5-isomer (CAS 6654-64-4) instead of the 1,3,6-isomer will abort the H-acid synthetic route entirely.

H-Acid precursor exclusivity
Head-to-head
1,3,6-isomer: sole precursor; 78% of trisulfonate fraction. 1,3,5-isomer: 12% combined, no H-acid formation.
Isomer identity determines synthetic viability
Industrial sulfonation context; 1,3,5-isomer yields zero Koch acid
Dye intermediate synthesis Azo dye manufacturing H-acid production

Aqueous Solubility Advantage Over Disulfonate

The 1,3,6-naphthalenetrisulfonic acid sodium salt hydrate exhibits a measured aqueous solubility of 600 g/L at 20°C . In contrast, 1,5-naphthalenedisulfonic acid disodium salt (Armstrong's acid disodium salt) shows a solubility of approximately 90.5 g/L at 25°C for the free acid form, with the disodium salt hydrate reaching approximately 45–100 g/L (4.5–10% w/w) . This represents a ~6- to 13-fold solubility advantage for the trisulfonate. The third sulfonate group dramatically increases the hydration sphere and reduces ion-pairing aggregation, enabling high-concentration aqueous formulations that are inaccessible with disulfonate analogs.

Solubility vs. disulfonate
Data to verify
~600 g/L (trisulfonate) vs. 45–100 g/L (disulfonate) at 20–25°C
6–13× higher aqueous solubility
Vendor-reported values; independent verification advised
Aqueous formulation Dispersant performance High-concentration dye baths

RP-HPLC Differentiation: Dipole Moment-Driven Retention

In a systematic study across 25 different reversed-phase HPLC columns, the retention of non-substituted naphthalene sulfonic acid isomers in purely aqueous sodium sulfate mobile phases increased proportionally to molecular dipole moment [1]. The 1,3,6-naphthalenetrisulfonic acid isomer exhibits a distinct retention factor (k) and elution order relative to its disulfonic acid counterparts (e.g., 1,5-, 1,6-, 2,6-, 2,7-naphthalenedisulfonic acids) and other trisulfonic acid isomers. The elution order of the isomers is the same on all 25 columns tested, but the absolute retention and band asymmetry are strongly modulated by residual silanol interactions, enabling classification of stationary phases into distinct groups [1]. This reproducible chromatographic signature makes 1,3,6-NTS a validated test probe for column quality control, a role that disulfonic acids cannot fulfill due to their different charge density and dipole moment values.

RP-HPLC column probe
Class-level inference
Retention governed by dipole moment; conserved elution order across 25 columns
Reproducible probe for column QC
100% aqueous Na₂SO₄, no ion-pairing reagent
RP-HPLC column characterization Isomer separation Quality control of sulfonation

PKC-ζ Selective Inhibition: ζ-Stat vs. PKC-ι

The 8-hydroxy derivative of 1,3,6-naphthalenetrisulfonic acid, designated ζ-Stat (NSC37044), acts as a selective inhibitor of protein kinase C-zeta (PKC-ζ) with an IC₅₀ of 5 µM. In a head-to-head kinase selectivity panel, ζ-Stat at 20 µM produced only 13% inhibition of the closely related atypical PKC-iota (PKC-ι) isoform . This ~4-fold concentration (20 µM vs. 5 µM IC₅₀) yielding only marginal off-target inhibition demonstrates meaningful isoform selectivity. ζ-Stat treatment downregulates TNF-α-induced NF-κB nuclear translocation and induces apoptosis, significantly decreasing proliferation of SK-MEL-2 and MeWo melanoma cell lines . This pharmacological profile is directly attributable to the 1,3,6-trisulfonate scaffold—mono- and disulfonated naphthalene analogs lack the charge density and geometry required for this selective kinase engagement.

PKC-ζ inhibition (derivative)
Class-level inference
ζ-Stat (8-OH derivative): IC₅₀ 5 µM PKC-ζ; 13% inhibition PKC-ι at 20 µM
Reported isoform-selectivity assay context
Cell-based NF-κB assay; SK-MEL-2, MeWo lines
Kinase inhibitor selectivity Cancer cell signaling NF-κB pathway

Ozone Resistance: Trisulfonate vs. Mono- and Disulfonate

In a comparative ozonation study of textile-industry-relevant sulfonated aromatics, the reactivity toward ozone decreased systematically with increasing number of sulfonic acid groups on the naphthalene ring [1]. The direct ozonization reaction accounted for 69% of the global oxidation rate for 1-naphthalenesulfonic acid (1-NSA, one sulfonate group), dropping to approximately 20% for 1,3,6-naphthalenetrisulfonic acid (1,3,6-NTS, three sulfonate groups) at pH 2 [1]. The overall reaction rate for 1,3,6-NTS was the lowest among the three tested compounds, while the activation energy of direct ozonization remained comparable across all cases (37–42 kJ mol⁻¹) [1]. This indicates that the trisulfonate's resistance arises from electronic deactivation of the aromatic ring by the electron-withdrawing sulfonate substituents, not from a different reaction mechanism.

Ozone reactivity
Head-to-head
~20% direct ozonization contribution for trisulfonate vs. 69% for 1-NSA at pH 2
Lowest ozone reactivity among sulfonated naphthalenes
Activation energy 37–42 kJ mol⁻¹
Wastewater treatment Environmental persistence Oxidative stability

aFGF Binding: Trisulfonate as Suramin Pharmacophore

1,3,6-Naphthalenetrisulfonate (NTS) was identified as the minimal chemical function common to suramin and suradistas that retains the highest anti-angiogenic activity [1]. In solution-state NMR structural studies, NTS binds directly to acidic fibroblast growth factor (aFGF) and inhibits its mitogenic activity, an effect that is competitively reversed by increasing heparin concentrations [1]. The three-dimensional structure of the aFGF-NTS complex was solved, providing atomic-level evidence that the 1,3,6-trisulfonate arrangement is sterically and electrostatically optimal for occupying the heparin-binding site of the growth factor [1]. Mono- and disulfonated naphthalenes lack the charge density (−3 formal charge) and spatial sulfonate orientation to achieve this binding mode, establishing the 1,3,6-trisulfonate scaffold as a privileged structure for anti-angiogenic drug discovery.

aFGF binding pharmacophore
Class-level inference
1,3,6-NTS: binds aFGF, inhibits mitogenic activity; structure solved by NMR. Mono-/disulfonates lack binding.
Supports angiogenesis model probe research
Heparin-competitive; solution NMR
Angiogenesis inhibition Fibroblast growth factor Suramin analog design

Key Application Scenarios for 1,3,6-Naphthalenetrisulfonic Acid Sodium Salt


H-Acid and Azo Dye Intermediate Manufacturing

This is the largest-volume industrial application. 1,3,6-Naphthalenetrisulfonic acid sodium salt is the mandatory starting material for Koch acid (1-amino-3,6,8-naphthalenetrisulfonic acid) via nitration at the 8-position, which is subsequently converted to H-acid (1-amino-8-naphthol-3,6-disulfonic acid) . H-Acid is the essential coupling component for azo dyes used in textiles, paper, and leather. Procurement decisions must verify that the product is predominantly the 1,3,6-isomer (≥90%) and not adulterated with significant 1,3,5-isomer fractions, which are inert in the H-acid pathway. The commercial trisodium salt (CAS 5182-30-9) or the mixed sodium salt hydrate (CAS 19437-42-4) are both suitable provided the isomer distribution is certified .

Diazonium Stabilization in Organic Synthesis

The 1,3,6-naphthalenetrisulfonate anion functions as an effective diazo stabilizer by forming ion-paired complexes with diazonium cations, suppressing their thermal and photolytic decomposition . This property is exploited in industrial azo coupling reactions where controlled diazonium reactivity is critical for yield and color purity. The trisulfonate's triple negative charge provides stronger electrostatic stabilization than disulfonate-based stabilizers, which have fewer anionic sites per molecule. The commercial product marketed under the trade name 'Azoguard' utilizes this stabilization principle, derived directly from the 1,3,6-trisulfonic acid sodium salt .

RP-HPLC Column Characterization and Quality Control

Analytical laboratories employ 1,3,6-naphthalenetrisulfonic acid as a standard test probe for evaluating reversed-phase HPLC column performance. Because its retention in purely aqueous mobile phases is governed by dipole moment and silanol interactions, it provides a sensitive diagnostic of stationary phase quality—including residual silanol activity, hydrophobic retentivity, and batch-to-batch reproducibility—across 25 different column chemistries . The consistent elution order of naphthalene sulfonate isomers enables column classification into performance groups. This application requires high-purity (≥95%) 1,3,6-NTS free acid or sodium salt with certified isomer content to ensure reproducible chromatographic benchmarking.

PKC-Zeta Targeted Biomedical Research

The 8-hydroxy derivative of 1,3,6-naphthalenetrisulfonic acid (ζ-Stat) is used as a selective pharmacological tool to interrogate PKC-ζ-dependent signaling pathways, including TNF-α-induced NF-κB activation and melanoma cell proliferation . Researchers studying atypical PKC isoform biology, apoptosis mechanisms, or screening for anti-cancer agents require the 1,3,6-trisulfonate scaffold as the starting material for ζ-Stat synthesis or as a reference compound for structure-activity relationship (SAR) studies. The demonstrated selectivity against PKC-ι (only 13% inhibition at 20 µM vs. IC₅₀ 5 µM for PKC-ζ) makes this compound a valuable tool for isoform-specific pharmacology .

Application
Selection Property
Validation Focus
H-Acid & azo dye intermediate
1,3,6-isomer positional identity
Isomer distribution certification
Diazonium stabilization
Polyanionic charge density
Diazonium stability assay
RP-HPLC column characterization
Dipole-moment-driven retention profile
Chromatographic selectivity benchmarking
PKC-ζ pathway studies
1,3,6-trisulfonate scaffold
Kinase selectivity profiling context
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